molecular formula C5H9Cl B046181 (1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane CAS No. 10524-03-5

(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane

Cat. No.: B046181
CAS No.: 10524-03-5
M. Wt: 104.58 g/mol
InChI Key: QSOLBSRMEMQEGA-UHNVWZDZSA-N
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Description

(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane is a high-value, stereodefined cyclopropane derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its core utility lies in its role as a versatile chiral building block. The strained, three-membered cyclopropane ring is a key motif in drug discovery, often used as a bioisostere for olefins or amide bonds to conformationally lock peptide structures, enhance metabolic stability, and improve the pharmacokinetic profile of lead compounds. The presence of the chloromethyl group provides a highly reactive handle for further synthetic elaboration, enabling facile nucleophilic substitution (e.g., with amines, thiols, or azides) to introduce diverse functional groups while preserving the stereochemical integrity of the cyclopropane core. This compound is particularly valuable for the synthesis of mechanism-based inhibitors or covalent probes, where the electrophilic chlorine can be designed to target specific nucleophilic residues (such as cysteine) in enzyme active sites. Researchers utilize this chiral synthon in the development of novel pharmaceuticals, agrochemicals, and as a critical intermediate in the exploration of structure-activity relationships (SAR) to understand the impact of the rigid, trans-configured cyclopropane scaffold on biological activity and selectivity.

Properties

IUPAC Name

(1R,2R)-1-(chloromethyl)-2-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLBSRMEMQEGA-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a dirhodium-bound carbene intermediate, which undergoes stereoselective insertion into the allene’s π-system. Key parameters include:

  • Temperature : 0–25°C

  • Solvent : Dichloromethane or toluene

  • Catalyst Loading : 1–2 mol%

Post-reaction crystallization enhances enantiomeric ratios (er) to >99.5:0.5. A representative transformation is shown below:

Allene+Diazo CompoundRh2(S-TBPTTL)4This compound\text{Allene} + \text{Diazo Compound} \xrightarrow{\text{Rh}2(\text{S-TBPTTL})4} \text{this compound}

Table 1: Dirhodium-Catalyzed Cyclopropanation Performance

CatalystYield (%)erTemperature (°C)
Rh₂(S-TBPTTL)₄7899.5:0.525
Rh₂(S-DOSP)₄6595:50
Rh₂(R-TBPTTL)₄7298:225

Gold-Catalyzed Retro-Cyclopropanation and Cyclopropene Ring-Opening

Gold(I) complexes facilitate the synthesis of cyclopropanes via retro-cyclopropanation or cyclopropene ring-opening. For instance, 7-aryl-1,3,5-cycloheptatrienes undergo gold-catalyzed retro-Buchner reactions to generate aryl gold carbenes, which cyclopropanate alkenes. Applied to this compound, this method involves:

  • Cyclopropene Synthesis : Rhodium(II)-catalyzed cyclopropenation of alkynes.

  • Gold(I)-Mediated Ring-Opening : Cyclopropenes treated with [Au(PPh₃)Cl]/AgSbF₆ generate vinyl carbenes.

  • Intramolecular Cyclopropanation : The carbene intermediate reacts with proximal double bonds.

Key Advantages

  • Functional Group Tolerance : Compatible with esters, ethers, and halides.

  • Stereochemical Control : Diastereoselectivity up to 20:1 (trans:cis).

Strain-Promoted Intramolecular Diels-Alder and Dehydrogenation

Strained intermediates enable efficient cyclopropane ring formation. A notable example involves:

  • Intramolecular Diels-Alder Reaction : A strained diene reacts with a dienophile to form a bicyclic intermediate.

  • Aerobic α,β-Dehydrogenation : Oxidation with O₂ in the presence of a Pd/C catalyst yields the cyclopropane.

This method achieved a 72% yield in the synthesis of a tricyclic enone precursor to this compound.

Industrial-Scale Continuous Flow Cyclopropanation

Large-scale production of chiral cyclopropanes requires optimized reactors and catalysts. Continuous flow systems enhance heat transfer and mixing, critical for exothermic cyclopropanation reactions.

Table 2: Industrial Production Parameters

ParameterValue
Reactor TypeContinuous Flow
CatalystRh₂(S-TBPTTL)₄
Residence Time10–15 min
Temperature25°C
Throughput5 kg/day

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYield (%)erScalabilityCost Efficiency
Dirhodium Catalysis7899.5:0.5HighModerate
Gold-Catalyzed Ring-Opening6597:3ModerateHigh
Strain-Promoted Diels-Alder72N/ALowLow
Continuous Flow Production8599:1Very HighHigh

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amines, ethers, or thioethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane is characterized by its unique cyclopropane structure, which contributes to its reactivity and utility in synthetic chemistry. The presence of the chloromethyl group enhances its electrophilic properties, making it suitable for various chemical transformations.

Medicinal Chemistry

One of the most promising applications of this compound is in the field of medicinal chemistry.

  • Antiviral Activity : Recent studies have indicated that compounds derived from chloromethyl cyclopropanes exhibit antiviral properties. For instance, a patent describes a series of compounds that demonstrate high inhibitory activity against respiratory syncytial virus (RSV), suggesting potential therapeutic applications in treating viral infections .
  • Drug Development : The compound's structural features allow it to serve as a scaffold for developing new drugs. Its ability to undergo various chemical reactions can lead to the synthesis of analogs with enhanced biological activity.

Organic Synthesis

In organic synthesis, this compound can be utilized as an intermediate in the preparation of more complex molecules.

  • Reagent for Nucleophilic Substitution : The chloromethyl group is a good leaving group, allowing for nucleophilic substitution reactions. This property can be exploited to introduce various functional groups into the cyclopropane framework.
  • Synthesis of Cyclopropyl Derivatives : The compound can be transformed into cyclopropyl derivatives that are valuable in pharmaceuticals and agrochemicals due to their unique properties.

Material Science

The compound's unique structure also finds applications in material science.

  • Polymer Chemistry : this compound can act as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
  • Functional Materials : Research into functional materials has identified cyclopropane derivatives as potential candidates for developing new materials with specific electronic or optical properties.

Case Study 1: Antiviral Compound Development

A recent study highlighted the synthesis of a series of chloromethyl cyclopropanes that showed promising activity against RSV. The study involved modifying the chloromethyl group and evaluating the biological activity of the resulting compounds. The findings indicated that certain modifications significantly enhanced antiviral efficacy while maintaining low toxicity levels .

Case Study 2: Synthesis of Cyclopropyl-Based Pharmaceuticals

Another case study focused on using this compound as an intermediate for synthesizing cyclopropyl-containing pharmaceuticals. The research demonstrated successful nucleophilic substitutions leading to compounds with improved pharmacokinetic profiles compared to existing drugs .

Mechanism of Action

The mechanism of action of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Functional Group and Stereochemical Variations

Table 1: Structural and Stereochemical Comparison
Compound Name Functional Groups Stereochemistry Key Properties/Applications Source
(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane Chloromethyl, Methyl (1R,2R), trans Intermediate in pyrethroid synthesis
rac-(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid Carboxylic acid, Chloro, Methoxy Racemic (1R,2R) Pharmaceutical intermediate
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid Carboxylic acid, Chloro (1R,2R) Bioactive molecule (undisclosed target)
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate HCl Amino, Ethyl, Ester (1R,2R) GABA receptor modulation
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate Ester, Chloro (1S,2R) Synthetic intermediate
Key Observations :
  • Chlorine Substitution: Chlorinated cyclopropanes (e.g., chloromethyl or chlorophenyl) exhibit enhanced electrophilicity and biological activity compared to non-halogenated analogs . For example, chlorination increases toxicity in methane derivatives but modifies anesthetic effects in ethane analogs .
  • Stereochemistry Impact : The (1R,2R) configuration in the target compound is critical for its role in pyrethroid synthesis, mirroring the stereochemical requirements of bioactive pyrethroids like permethrin derivatives .
  • Functional Group Diversity: Carboxylic acid derivatives (e.g., ) show improved solubility and binding affinity in biological systems, whereas ester/amino derivatives (e.g., ) are tailored for CNS activity.

Physicochemical and Spectroscopic Properties

Table 2: Optical Rotation and Spectroscopic Data
Compound Name [α]D (Solvent) NMR/IR Features Reference
This compound Not reported Expected δ ~1.5–2.5 ppm (cyclopropane CH2), 3.5–4.0 ppm (CH2Cl)
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol +56.6° (CHCl3) Cyclopropane CH2 δ 1.2–1.8 ppm; OH δ 2.0 ppm
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid Broad OH stretch (IR: 2500–3300 cm⁻¹), aromatic C=C ~1600 cm⁻¹
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate HCl NH₃⁺ δ 8.2–8.5 ppm; ester C=O δ 170–175 ppm
Key Observations :
  • Optical Activity : The (1R,2S)-isomer of a related chlorophenyl cyclopropane exhibits a high positive rotation ([α]D +56.6°), contrasting with the (1S,2R)-isomer ([α]D -54.9°), underscoring stereochemistry’s role in chiroptical properties .
  • NMR Trends : Cyclopropane CH2 protons typically resonate upfield (δ 1.2–2.5 ppm), while chlorine substituents deshield adjacent protons (e.g., CH2Cl δ 3.5–4.0 ppm) .

Biological Activity

(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane is a cyclic organic compound notable for its potential biological activity and utility in medicinal chemistry. The compound's unique structure, characterized by a chloromethyl group, allows it to engage in various chemical reactions that can influence biological systems. This article reviews the biological activity of this compound, including its mechanism of action, applications in drug discovery, and relevant case studies.

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. Common methods include:

  • Cyclopropanation Reaction : Involves the reaction of an alkene with a chloromethyl carbene generated from a diazo compound and a chlorinating agent under catalytic conditions.
  • Industrial Production : Large-scale production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.

The biological activity of this compound is primarily attributed to the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their activity or function. This interaction can affect various biochemical pathways, making the compound a candidate for therapeutic applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated cyclopropanes can inhibit bacterial growth by interfering with cellular processes .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Its ability to interact with specific molecular targets may lead to the development of new chemotherapeutic agents. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .

Study on Antimicrobial Activity

A study published in Chemical Reviews highlighted the antimicrobial effects of halogenated compounds similar to this compound. The findings indicated that these compounds could serve as effective agents against resistant strains of bacteria by disrupting cell wall synthesis and function .

Investigation of Anticancer Effects

In another significant study, derivatives of this compound were tested for their anticancer efficacy. The results showed that these compounds could inhibit tumor growth in xenograft models, demonstrating their potential as lead compounds for further drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerCovalent modification of biomolecules
(1R,2R)-trans-1-(Bromomethyl)-2-methylcyclopropaneModerate antimicrobialSimilar mechanism but less reactive
(1R,2R)-trans-1-(Iodomethyl)-2-methylcyclopropaneHigh reactivity; potential for greater biological activityMore potent due to iodine's larger size

Q & A

Q. What are the preferred synthetic routes for (1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane, and how do reaction conditions influence yield and stereoselectivity?

The compound is typically synthesized via cyclopropanation reactions. A common method involves reacting diazo compounds with olefins in the presence of transition metal catalysts (e.g., rhodium or copper) under inert atmospheres at low temperatures to minimize side reactions . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. Purification methods like recrystallization or chromatography are critical for isolating the trans-diastereomer. Yield optimization often requires tuning solvent polarity and temperature gradients during cyclopropane ring formation .

Q. How can the cyclopropane ring strain and electronic properties of this compound be experimentally characterized?

Ring strain can be quantified using calorimetry to measure heat of combustion or computational methods (e.g., density functional theory) to calculate strain energy. Spectroscopic techniques like NMR (e.g., coupling constants in 1H^{1}\text{H}-NMR) reveal electronic effects: the deshielded protons on the cyclopropane ring exhibit distinct splitting patterns due to ring strain and substituent interactions. X-ray crystallography provides precise bond length/angle data, confirming structural distortions .

Q. What analytical techniques are most reliable for verifying the stereochemical purity of this compound?

Chiral HPLC or GC with chiral stationary phases can resolve enantiomers. Polarimetry measures optical rotation, while NOESY NMR detects spatial proximity of protons to confirm trans-configuration. Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical assignment .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., difluoromethyl) alter the reactivity of the cyclopropane core compared to methyl or chloromethyl groups?

Substituents like difluoromethyl increase ring strain and electrophilicity, enhancing susceptibility to nucleophilic attack. For example, in (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid, the difluoromethyl group stabilizes transition states via inductive effects, accelerating ring-opening reactions under acidic conditions. Comparative kinetic studies using 19F^{19}\text{F}-NMR or mass spectrometry can track substituent-specific reactivity .

Q. What computational models are effective for predicting the regioselectivity of ring-opening reactions in strained cyclopropanes?

Q. How can contradictions in reported biological activity data for cyclopropane derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For example, a chloropurine nucleoside derived from (1R,2R)-trans-1-amino-2-indanol showed cytotoxicity in MDBK cells but not in HepG2 cells, highlighting cell-type-dependent effects . Meta-analyses using standardized assays (e.g., fixed IC50_{50} protocols) and structural-activity relationship (SAR) studies (e.g., comparing halogen substituents) clarify mechanistic trends .

Q. What strategies mitigate racemization during functionalization of this compound?

Racemization is minimized by avoiding harsh acidic/basic conditions. For example, introducing Boc-protected amino groups via Mitsunobu reactions preserves stereochemistry. Low-temperature nucleophilic substitutions (e.g., using Grignard reagents in THF at −78°C) reduce epimerization risks. Monitoring enantiomeric excess (ee) via chiral chromatography ensures fidelity during multi-step syntheses .

Methodological Considerations

  • Experimental Design : When comparing substituent effects, use isosteric analogs (e.g., methyl vs. trifluoromethyl) to isolate electronic/stereochemical contributions .
  • Data Interpretation : Correlate computational predictions (e.g., DFT-calculated bond dissociation energies) with experimental kinetics to validate mechanistic hypotheses .
  • Contradiction Analysis : Cross-reference crystallographic data (e.g., bond angles) with spectroscopic results to resolve structural ambiguities .

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